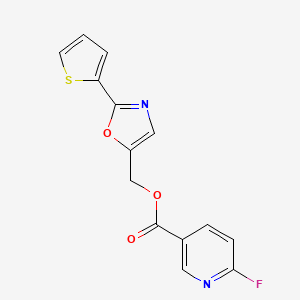

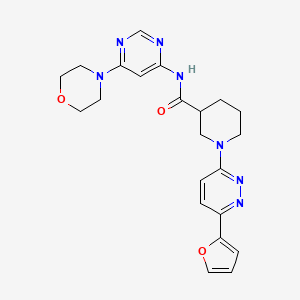

![molecular formula C10H11ClN2O B2800648 3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide CAS No. 2167205-35-6](/img/structure/B2800648.png)

3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 2167205-35-6 . It has a molecular weight of 210.66 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClN2O/c1-5-6-3-2-4-7(6)8(10(12)14)9(11)13-5/h2-4H2,1H3,(H2,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition for Carbon Steel (CS)

EN300-1428784 derivatives have been investigated as novel inhibitors for carbon steel corrosion in acidic environments. Their effectiveness was evaluated using electrochemical measurements (open circuit potential vs. time, potentiodynamic polarization plots, and electrochemical impedance spectroscopy) and surface morphology analysis. These compounds exhibit mixed-type inhibition behavior and demonstrate a remarkable inhibition efficiency of up to 97.7% when used at a concentration of 1.0 mM .

Heterocyclic Synthesis

EN300-1428784 derivatives can be efficiently synthesized through cyclocondensation reactions between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. The use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts facilitates the successful formation of these heterocyclic compounds. Their unique structure and properties make them interesting targets for synthetic chemistry research .

Oxidation Reactions

EN300-1428784 analogues, specifically 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives, can be synthesized via direct oxidation of 2,3-cyclopentenopyridine analogues. Mn(OTf)2 serves as a catalyst, and t-BuOOH (65% in H2O) acts as the oxidant. This method provides high yields and excellent chemoselectivity, making it valuable for organic synthesis .

Multicomponent Reactions

EN300-1428784 derivatives have been synthesized using multicomponent reactions. For instance, 1,2-dibromoethane as an alkylating agent leads to the formation of 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile). These multicomponent approaches offer efficient routes to diverse derivatives with potential applications .

Computational Chemistry and Modeling

Monte Carlo simulations and density functional theory (DFT) calculations have been employed to understand the efficacy of EN300-1428784 derivatives. These studies reveal correlations between molecular structures and inhibition efficiency. The protective effect on the CS surface is attributed to the adsorption of these molecules .

Material Science and Surface Coatings

Given their inhibition properties, EN300-1428784 derivatives could find applications in protective coatings for metal surfaces, especially carbon steel. Understanding their adsorption behavior and interactions with metal interfaces is crucial for designing effective corrosion inhibitors .

Eigenschaften

IUPAC Name |

3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-5-6-3-2-4-7(6)8(10(12)14)9(11)13-5/h2-4H2,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNMAFPMPVCLGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C(=N1)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

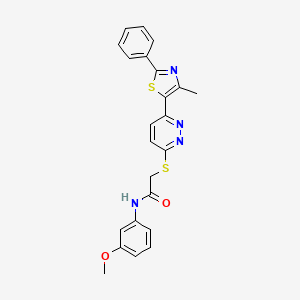

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)

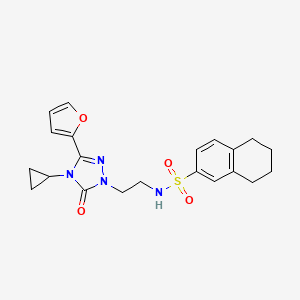

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2800568.png)

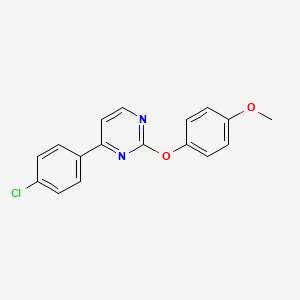

![3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B2800569.png)

![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)

![3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2800573.png)

![Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2800582.png)